8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Descripción
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 3,4-dimethoxyphenylsulfonyl moiety at position 8 and a thiophen-2-ylsulfonyl group at position 2. This dual sulfonation confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in receptor-targeted drug design. Its structural complexity arises from the spirocyclic framework, which imposes conformational constraints that may enhance binding specificity compared to linear analogs.
Propiedades
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7S3/c1-26-16-6-5-15(14-17(16)27-2)30(22,23)20-9-7-19(8-10-20)21(11-12-28-19)31(24,25)18-4-3-13-29-18/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVHADVKZZOYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of spiro compounds. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated molecular architecture characterized by multiple functional groups, including sulfonyl and oxa moieties. The presence of these groups contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
| Molecular Formula | C22H28N2O7S2 |
| Molecular Weight | 492.60 g/mol |
| CAS Number | 898408-13-4 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, it has been suggested that the compound may inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation .
Enzyme Inhibition Studies
- Soluble Epoxide Hydrolase (sEH) Inhibition :
- Other Potential Targets :
Anticancer Properties
Recent investigations into the anticancer potential of spiro compounds have highlighted their ability to inhibit tumor cell migration and invasion. The unique structural features of 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suggest it could be effective against various cancer types.
Case Studies
- In Vitro Studies :
- In vitro assays demonstrated that the compound can significantly reduce cell viability in several cancer cell lines by inducing apoptosis.
- In Vivo Studies :
- Animal models have shown promising results where administration of this compound led to a decrease in tumor size and metastasis .
Safety and Toxicity
While the biological activities are promising, safety assessments are critical for any therapeutic application. Toxicological studies need to be conducted to evaluate the compound's safety profile and potential side effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared below with two structurally related spirocyclic sulfonamides, emphasizing substituent effects, physicochemical properties, and reported bioactivity.
Structural and Physicochemical Comparisons
Research Findings and Limitations
Q & A
Basic: What synthetic strategies are recommended for preparing 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Methodological Answer:
The synthesis typically involves sequential sulfonylation of the spirodiamine precursor. A validated approach includes:
- Step 1: Reacting the 1-oxa-4,8-diazaspiro[4.5]decane core with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Introducing the thiophen-2-ylsulfonyl group via a second sulfonylation step using thiophene-2-sulfonyl chloride.
- Workup: Neutralize excess reagents with saturated sodium bicarbonate, extract with dichloromethane, and purify via silica chromatography (eluent: DCM/MeOH 9:1) .
Basic: How can spectroscopic techniques (NMR, MS, HPLC) validate the structure and purity of this compound?
Methodological Answer:
- NMR: Use H and C NMR to confirm substitution patterns. Key signals include aromatic protons from dimethoxyphenyl (δ 6.8–7.2 ppm) and thiophene (δ 7.3–7.5 ppm), plus spirocyclic CH groups (δ 1.8–3.2 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H] (calculated for CHNOS: 529.11).
- HPLC Purity: Use a C18 column with UV detection (254 nm) and acetonitrile/water gradient to confirm >95% purity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified sulfonyl groups (e.g., halogenated aryl, alkylthiophene) to assess electronic/steric effects .
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC/EC determination).
- Theoretical Framework: Link results to computational models (e.g., molecular docking) to rationalize activity trends .
Advanced: How to address contradictions in solubility data across different solvent systems?
Methodological Answer:
- Controlled Experiments: Measure solubility in DMSO, water, and ethanol under standardized conditions (25°C, 24h equilibration).
- Analytical Validation: Use HPLC to quantify dissolved compound and rule out degradation.
- Data Reconciliation: Apply Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .
Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?
Methodological Answer:
- Degradation Studies: Conduct hydrolysis/photolysis experiments (pH 4–9, UV light) with LC-MS monitoring to identify breakdown products .
- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC values .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation: Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation of sulfonyl chloride intermediates.
- Waste Disposal: Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .
Advanced: How to optimize reaction yields in large-scale sulfonylation steps?
Methodological Answer:
- Process Parameters: Optimize stoichiometry (1.1:1 sulfonyl chloride:amine), temperature (0–25°C), and mixing efficiency (mechanical stirring > magnetic).
- Quality Control: Implement in-line FTIR to monitor reaction progress and reduce byproduct formation .
Advanced: How to resolve spectral overlaps in 1^11H NMR for structurally similar analogs?
Methodological Answer:
- 2D NMR Techniques: Use HSQC to assign C-coupled protons and NOESY to differentiate spatial proximity of substituents.
- Deuterated Solvents: Switch from CDCl to DMSO-d to enhance resolution of aromatic protons .
Basic: What chromatographic methods separate this compound from its synthetic byproducts?
Methodological Answer:
- TLC Screening: Use silica plates with DCM/MeOH (95:5) to monitor reaction progress (R ~0.4).
- Prep-HPLC: Employ a C18 column with isocratic elution (60% acetonitrile/40% water + 0.1% TFA) for bulk purification .
Advanced: How to integrate this compound into a theoretical framework for drug discovery?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
